molecular formula C21H21NO2 B4571954 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE

2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE

Cat. No.: B4571954
M. Wt: 319.4 g/mol
InChI Key: BYOAFSIQBODMPU-UHFFFAOYSA-N
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Description

2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE is an organic compound that belongs to the class of amides. It features a naphthalene ring and a tolyloxy-ethyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE typically involves the reaction of naphthalene derivatives with tolyloxy-ethylamine under specific conditions. Common reagents might include acetic anhydride and catalysts such as pyridine. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps like crystallization and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions might occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Might be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-naphthylamine or 2-naphthol.

    Tolyl derivatives: Compounds like o-toluidine or p-toluidine.

Uniqueness

2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE is unique due to its specific combination of a naphthalene ring and a tolyloxy-ethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-16-7-2-5-12-20(16)24-14-13-22-21(23)15-18-10-6-9-17-8-3-4-11-19(17)18/h2-12H,13-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOAFSIQBODMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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